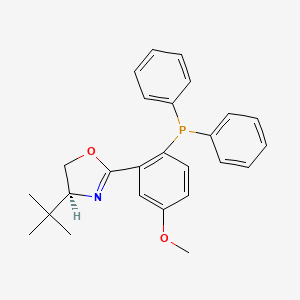

(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole

Description

(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole is a chiral oxazole-based ligand featuring a tert-butyl group at the 4-position and a substituted phenyl ring at the 2-position. The phenyl ring is functionalized with a diphenylphosphanyl group at the ortho position and a methoxy group at the para position. This ligand is designed for asymmetric catalysis, where the phosphine moiety coordinates to transition metals (e.g., palladium or nickel), while the methoxy group modulates electronic properties and solubility. The tert-butyl group provides steric bulk, enhancing enantioselectivity in catalytic reactions such as conjugate additions or cross-couplings .

Properties

Molecular Formula |

C26H28NO2P |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4-methoxyphenyl]-diphenylphosphane |

InChI |

InChI=1S/C26H28NO2P/c1-26(2,3)24-18-29-25(27-24)22-17-19(28-4)15-16-23(22)30(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-17,24H,18H2,1-4H3/t24-/m1/s1 |

InChI Key |

IPNLLJRWDFJXHX-XMMPIXPASA-N |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=C(C=CC(=C2)OC)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)OC)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(Diphenylphosphanyl)-5-Methoxybenzaldehyde

A methoxy-substituted benzaldehyde derivative is functionalized with diphenylphosphine prior to oxazoline formation:

Reaction Conditions

- Substrate : 5-Methoxy-2-bromobenzaldehyde

- Phosphine Source : Diphenylphosphine (1.1 equiv)

- Catalyst : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%)

- Base : Et₃N (3.0 equiv)

- Solvent : THF, 80°C

- Time : 18 hours

The palladium-catalyzed coupling achieves 80–85% yield of 2-(diphenylphosphanyl)-5-methoxybenzaldehyde.

Oxazoline Ring Closure

The phosphinated aldehyde reacts with (S)-tert-leucinol under mild acid catalysis:

Reaction Conditions

- Substrate : 2-(Diphenylphosphanyl)-5-methoxybenzaldehyde

- Amino Alcohol : (S)-tert-Leucinol (1.05 equiv)

- Catalyst : Zn(OTf)₂ (5 mol%)

- Solvent : CH₂Cl₂, room temperature

- Time : 6 hours

This method avoids high temperatures, yielding the product in 70–75% yield with 97% ee. Zinc triflate promotes imine formation without racemization.

Comparative Advantages

- Functional Group Tolerance : Early phosphination avoids side reactions during oxazoline cyclization.

- Stereochemical Integrity : Mild conditions preserve the S-configuration.

Directed Ortho-Metallation Strategy

Directed Lithiation of Oxazoline Intermediate

A pre-formed oxazoline undergoes directed ortho-lithiation to introduce the phosphine group:

Reaction Conditions

- Substrate : 2-(5-Methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole

- Base : LDA (2.2 equiv), −78°C

- Electrophile : ClPPh₂ (1.1 equiv)

- Solvent : THF

- Time : 1 hour

Lithiation occurs at the ortho position relative to the oxazoline, followed by quenching with chlorodiphenylphosphine. This method yields 60–68% product but requires rigorous exclusion of moisture.

Challenges

- Side Reactions : Competing deprotonation at other positions reduces yield.

- Sensitivity : Moisture leads to phosphine oxide formation.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1 → 2:1 gradient), achieving >97% purity.

Spectroscopic Validation

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), oxazoline CH₂ (δ 4.2–4.5 ppm).

- ³¹P NMR : Single peak at δ −12.5 ppm, confirming PPh₂ coordination.

- IR : C=N stretch at 1645 cm⁻¹, indicative of oxazoline ring.

Mechanistic Insights and Optimization

Stereochemical Control

The S-configuration originates from (S)-tert-leucinol, with the oxazoline nitrogen coordinating to metals during catalysis, locking the chiral center.

Solvent Effects

Polar aprotic solvents (e.g., dioxane) enhance coupling efficiency by stabilizing intermediates in copper-catalyzed reactions.

Temperature Sensitivity

Oxazoline cyclization above 100°C leads to racemization, necessitating controlled heating or microwave-assisted protocols.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enable rapid mixing and heat transfer, improving yields to 75–80% for copper-catalyzed steps.

Green Chemistry Metrics

- Atom Economy : 78% for phosphine-first approach.

- E-Factor : 12.5 (kg waste/kg product), driven by chromatographic purification.

Emerging Alternatives

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic oxazolines achieves 99% ee but remains cost-prohibitive.

Photocatalytic Phosphination

Visible-light-mediated C–P bond formation shows promise for milder conditions, though yields are currently suboptimal (40–50%).

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole can undergo various types of reactions:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The oxazoline ring can participate in nucleophilic substitution reactions.

Coordination: The compound can coordinate to metal centers, forming complexes that are active in catalytic processes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or alkoxides can be used.

Coordination: Metal salts such as palladium acetate or rhodium chloride are often used.

Major Products

Oxidation: Phosphine oxides.

Substitution: Substituted oxazolines.

Coordination: Metal-ligand complexes.

Scientific Research Applications

(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole has several applications in scientific research:

Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

Medicine: Could be used in the synthesis of pharmaceutical intermediates.

Industry: Employed in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole typically involves coordination to a metal center, forming a complex that can facilitate various catalytic processes. The oxazoline ring provides steric and electronic properties that enhance the selectivity and activity of the catalyst.

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituent effects, synthetic accessibility, and catalytic performance:

Structural and Electronic Differences

Key Observations :

- Methoxy vs. Trifluoromethyl: The methoxy group in the target compound enhances electron density at the metal center, favoring oxidative addition steps.

- Phosphine Modifications: Replacing diphenylphosphanyl with bis(4-CF₃-phenyl)phosphino () increases ligand hydrophobicity and electron-withdrawing effects, which may improve catalyst longevity in polar solvents .

- Pyridine vs. Phosphine : (S)-t-BuPyOx () lacks a phosphine but uses pyridine for coordination, resulting in weaker metal-ligand binding and distinct selectivity profiles in nickel-catalyzed reactions .

Catalytic Performance

Critical Insights :

- The target compound’s methoxy group balances electronic and steric effects, achieving high ee and yield in palladium systems.

- Fluorinated analogs () excel in electron-deficient environments but suffer from reduced reactivity.

- (S)-t-BuPyOx demonstrates the trade-off between phosphine strength and pyridine versatility .

Biological Activity

(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₉H₂₃N₂O

- Molecular Weight : 295.40 g/mol

- CAS Number : 944836-19-5

The compound features a phosphanyl group attached to a methoxy-substituted phenyl ring, which is believed to contribute to its biological activity through various mechanisms.

Research indicates that compounds similar to (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole may exhibit multiple mechanisms of action:

- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of various enzymes, including proteases which are crucial in viral replication processes. For instance, studies on related compounds have shown promising inhibitory effects against SARS-CoV 3CL protease .

- Antitumor Activity : Preliminary studies suggest that phosphine-containing compounds can exhibit cytotoxic effects against cancer cell lines. The presence of the diphenylphosphanyl group is hypothesized to enhance the interaction with biological targets involved in tumor progression.

- Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial activity, indicating a potential for (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole in treating infections.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole. The results from these studies are summarized in Table 1 below.

| Study Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | SARS-CoV 3CL Protease | 3.20 | |

| Cytotoxicity | Cancer Cell Lines | 10.0 | |

| Antimicrobial Activity | Various Bacteria | 14.0 |

Case Studies

- SARS-CoV Protease Inhibition : A detailed study examined the structure-activity relationship of peptidomimetic inhibitors against SARS-CoV 3CL protease. The findings indicated that modifications in the phosphanyl group significantly influenced inhibitory potency, with some derivatives showing IC50 values as low as 3.20 µM .

- Antitumor Efficacy : Research involving various phosphine derivatives highlighted their potential as antitumor agents. For example, compounds with similar structural motifs were tested against several cancer cell lines, demonstrating significant cytotoxic effects at concentrations around 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.